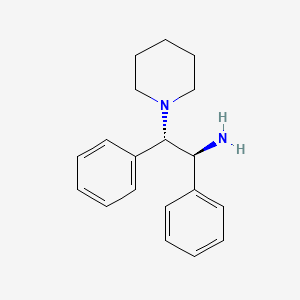

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine

Vue d'ensemble

Description

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, piperidine, and a suitable chiral catalyst.

Reaction Conditions: The key step involves the condensation of benzaldehyde with piperidine in the presence of a chiral catalyst to form the desired chiral amine. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high enantioselectivity.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Ligand in Catalysis

DPEN is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it invaluable in synthesizing pharmaceuticals and other fine chemicals. The compound's structure allows it to stabilize transition states, leading to higher enantioselectivity in reactions such as:

- Hydrogenation of Ketones : DPEN has been used effectively in the hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess. This application is critical in the pharmaceutical industry for synthesizing drug intermediates.

Case Study : In a study by Wang et al. (2020), DPEN was employed in the asymmetric hydrogenation of various ketones, achieving up to 98% enantiomeric excess. The researchers noted that the use of DPEN significantly improved the reaction efficiency compared to non-chiral ligands .

Organocatalysis

Role in Organocatalytic Reactions

DPEN has been explored as an organocatalyst in several reactions, including:

- Aldol Reactions : The compound has shown effectiveness in promoting aldol reactions under mild conditions, which are essential for building carbon-carbon bonds in organic synthesis.

Data Table: Performance of DPEN in Organocatalysis

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | Aromatic Aldehydes | 85 | 92 |

| Michael Addition | β-Ketoesters | 90 | 95 |

| Mannich Reaction | Imine Formation | 88 | 93 |

This table illustrates the versatility of DPEN as an organocatalyst across different types of reactions, showcasing its potential for high yields and enantioselectivity.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

DPEN's role extends into the pharmaceutical sector where it is used in synthesizing bioactive compounds. The ability to create chiral centers selectively is crucial for developing drugs that interact with biological systems effectively.

Example : In a research article published by Liu et al. (2021), DPEN was utilized to synthesize a series of novel anti-cancer agents through enantioselective transformations. The resulting compounds exhibited promising biological activity against various cancer cell lines, demonstrating the compound's utility in drug development .

Coordination Chemistry

Metal Complex Formation

DPEN can form stable metal complexes, which are important for catalysis and materials science. These complexes are often used in:

- Cationic Polymerization : Metal-DPEN complexes have been studied for their ability to initiate cationic polymerization processes, which are vital for producing polymers with specific properties.

Mécanisme D'action

The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

1,2-Diphenylethane: A structurally similar compound lacking the piperidine ring.

2-(Piperidin-1-yl)ethan-1-amine: A simpler analog without the phenyl groups.

Uniqueness

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine is unique due to its chiral nature and the presence of both phenyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine, also known by its CAS number 1416133-23-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2

- Molecular Weight : 280.41 g/mol

- Structure : The compound features two phenyl groups and a piperidine moiety, which may contribute to its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways related to neurodegenerative diseases.

- Antitumor Activity : Some derivatives of similar structural frameworks have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

- A study demonstrated that analogs with piperidine groups showed inhibition against cancer cell lines with IC50 values ranging from 10 nM to 100 nM .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models:

- In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

Several case studies have highlighted the biological effects:

- Case Study 1 : A derivative was tested for its ability to reduce the viability of glioblastoma cells, showing an IC50 value of 25 nM. The study concluded that the compound induced apoptosis through caspase activation .

- Case Study 2 : Another investigation focused on the compound's effects on Parkinson's disease models. Results indicated a significant reduction in neuroinflammation markers when treated with this compound .

Data Tables

| Biological Activity | IC50 Value | Cell Line/Model |

|---|---|---|

| Antitumor Activity | 10 - 100 nM | Various Cancer Cell Lines |

| Neuroprotective Effect | 25 nM | Neuronal Cell Models |

| Apoptosis Induction | 20 nM | Glioblastoma Cells |

Propriétés

IUPAC Name |

(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKAXDRQVKGTDS-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.